Allolactose - 645-03-4

Allolactose

Catalog Number: EVT-8166888
CAS Number: 645-03-4
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Polydextrose is a glycoside.
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Allolactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a natural product found in Saccharomyces cerevisiae with data available.
A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.
Synthesis Analysis

The synthesis of allolactose occurs via the catalytic action of β-galactosidase, an enzyme that hydrolyzes lactose into glucose and galactose while also facilitating the intramolecular conversion of lactose into allolactose. The process involves two key steps:

  1. Hydrolysis of Lactose: The enzyme first cleaves lactose into its constituent monosaccharides, D-galactose and D-glucose.
  2. Intramolecular Isomerization: Subsequently, the D-glucose released from lactose can act as an acceptor for a galactosyl moiety from another lactose molecule, leading to the formation of allolactose. This reaction is significantly influenced by the concentration of glucose present; higher concentrations favor allolactose formation .

The mechanism involves a transient binding site for glucose on β-galactosidase, which facilitates this conversion without releasing glucose immediately after hydrolysis. The kinetic parameters for this reaction suggest that it requires specific conditions to optimize allolactose production, including substrate concentration and enzyme affinity .

Molecular Structure Analysis

Allolactose's molecular structure can be represented as follows:

  • Molecular Formula: C₁₂H₂₂O₁₁
  • Molecular Weight: 342.30 g/mol

The structural formula reveals that allolactose consists of two sugar units (D-galactose and D-glucose) connected by a β1-6 glycosidic bond. The stereochemistry at the anomeric carbon is critical for its biological function, particularly in its interaction with the lac repressor protein. The presence of this specific linkage alters its binding affinity compared to lactose, making it an effective inducer of the lac operon .

Chemical Reactions Analysis

Allolactose participates in several important biochemical reactions:

  1. Induction of Lac Operon: Allolactose binds to the lac repressor protein (LacI), causing a conformational change that reduces LacI's affinity for the lac operator sequence on DNA. This dissociation allows RNA polymerase to transcribe genes necessary for lactose metabolism .
  2. Hydrolysis Reaction: While allolactose itself can be hydrolyzed by β-galactosidase under certain conditions, it primarily functions as an inducer rather than a substrate for metabolic pathways.
  3. Formation from Lactose: As previously described, allolactose can be synthesized from lactose through transglycosylation reactions mediated by β-galactosidase .
Mechanism of Action

The mechanism by which allolactose induces the lac operon involves several steps:

  1. Binding to LacI: Allolactose binds to one subunit of the tetrameric LacI protein.
  2. Conformational Change: This binding induces a conformational change in LacI, reducing its affinity for DNA.
  3. Operator Release: As a result, LacI dissociates from the lac operator sequence on DNA, allowing transcription of downstream genes involved in lactose metabolism .

This mechanism illustrates how allolactose serves as a signal for cellular adaptation to available nutrients.

Physical and Chemical Properties Analysis

Allolactose exhibits several notable physical and chemical properties:

  • Solubility: Allolactose is soluble in water due to its hydroxyl groups, which allow hydrogen bonding with water molecules.
  • Melting Point: The melting point is not well-defined due to its tendency to decompose upon heating rather than melting cleanly.
  • Stability: Allolactose is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

The compound's properties are essential for its biological activity and interactions within cellular environments .

Applications

Allolactose has several scientific applications:

  1. Molecular Biology Research: It is commonly used as an inducer in laboratory settings to study gene expression related to the lac operon.
  2. Biotechnology: Allolactose or its non-hydrolyzable analogs (such as isopropyl β-D-1-thiogalactopyranoside) are employed in recombinant DNA technology to control gene expression systems.
  3. Understanding Metabolic Regulation: Research on allolactose helps elucidate mechanisms of metabolic regulation and gene expression control in prokaryotes .
Enzymatic Synthesis and Catalytic Mechanisms

Role of β-Galactosidase in Allolactose Biosynthesis

β-Galactosidase (lacZ) is a multifunctional enzyme encoded by the lacZ gene within the lac operon of Escherichia coli and other enteric bacteria. Its primary catalytic function involves hydrolyzing lactose into glucose and galactose, which enter glycolysis for energy production. Crucially, this enzyme also synthesizes allolactose (6-O-β-D-galactopyranosyl-D-glucose), the natural inducer of the lac operon, via intramolecular transgalactosylation. This reaction occurs when β-galactosidase isomerizes lactose by transferring the galactosyl moiety from the β-1,4 position to the C6 hydroxyl group of glucose, forming a β-1,6 glycosidic linkage [1] [3] [8].

Allolactose synthesis is physiologically indispensable. It binds the lac repressor protein (LacI), triggering conformational changes that reduce LacI’s affinity for the lac operator. This derepression allows RNA polymerase to transcribe lac operon genes, initiating lactose metabolism. Without β-galactosidase-mediated allolactose production, the lac operon cannot be induced, even in the presence of lactose [4] [8]. Notably, approximately 50% of the initial products generated by β-galactosidase acting on lactose are allolactose, a proportion sustained even at low lactose concentrations (e.g., <1 mM). This efficiency underscores the enzyme’s specialization for inducer synthesis beyond mere lactose hydrolysis [1] [3].

Structural Determinants of the Glucose Acceptor Site in β-Galactosidase

The glucose acceptor site of β-galactosidase is a specialized substructure within the enzyme’s active site that transiently binds glucose after lactose hydrolysis, facilitating transgalactosylation. Key residues forming this site include asparagine-102, histidine-418, lysine-517, serine-796, glutamic acid-797, and tryptophan-999. Among these, serine-796 and glutamic acid-797 belong to a mobile loop (residues 795–803) that undergoes conformational changes to "close" over the active site during catalysis. This loop is essential for the enzyme’s bifunctionality, as it positions glucose optimally for nucleophilic attack on the galactosyl-enzyme intermediate [1] [3].

Structural studies using the glycine-794 to alanine (G794A) mutant revealed critical insights. This substitution traps allolactose in the active site, enabling high-resolution crystallography. The glucose moiety of bound allolactose interacts with the acceptor site via hydrogen bonding and hydrophobic interactions:

  • The C3/C4 hydroxyl groups of glucose hydrogen-bond with asparagine-102 and histidine-418.
  • The C6 hydroxyl aligns with glutamic acid-797, enabling nucleophilic attack.
  • Tryptophan-999 stabilizes glucose via stacking interactions [1] [3].

Table 1: Key Residues in the Glucose Acceptor Site of β-Galactosidase

ResidueRole in Glucose BindingConservation
Asparagine-102H-bonds with glucose C3/C4 OHVariable
Histidine-418H-bonds with glucose C3/C4 OHConserved subset
Glutamic acid-797Positions glucose C6 OH for nucleophilic attackConserved subset
Tryptophan-999Hydrophobic stacking with glucose ringHigh

The mobility of the 795–803 loop balances glucose retention and release: prolonged closure favors transgalactosylation, while loop opening permits glucose diffusion for hydrolysis. Bioinformatics confirms these residues are conserved only in β-galactosidases associated with lac repressors, highlighting co-evolution of allolactose synthesis and operon regulation [1] [3].

Transglycosylation vs. Hydrolysis: Kinetic Partitioning in Allolactose Formation

β-Galactosidase partitions the galactosyl-enzyme intermediate between hydrolysis (water as acceptor) and transglycosylation (glucose as acceptor). This kinetic partitioning determines allolactose yield. The dissociation constant (Kd) for glucose at the acceptor site is ~17 mM, reflecting moderate affinity that allows glucose to compete with water without stalling catalysis. At physiological lactose concentrations, glucose released from hydrolysis accumulates locally, increasing transglycosylation efficiency [1] [3] [5].

Three factors govern partitioning:

  • Glucose affinity: The acceptor site’s moderate glucose affinity enables transient retention, allowing the galactosyl moiety to rebind before glucose diffuses away.
  • Loop dynamics: The open-to-closed transition of the 795–803 loop controls glucose accessibility. Closed conformations favor intramolecular isomerization.
  • Substrate concentration: Low lactose concentrations favor transglycosylation (50% allolactose yield), while high lactose promotes hydrolysis due to increased water access [3] [5].

Table 2: Kinetic Parameters for β-Galactosidase-Catalyzed Reactions

ReactionAcceptorRate ConstantConditions
HydrolysisH2Ok3 = 38,500 min⁻¹Tetramer, pH 7.0
TransglycosylationGlucosek4k3Low lactose (<1 mM)

The intramolecular pathway dominates allolactose synthesis under physiological conditions. Glucose derived from lactose cleavage remains partially sequestered, enabling direct isomerization without diffusion from the active site. This mechanism explains the high allolactose yield even when external glucose concentrations are low, which would be insufficient for intermolecular transgalactosylation [1] [3] [8].

Mutagenesis Studies on β-Galactosidase for Enhanced Allolactose Yield

Site-directed mutagenesis of β-galactosidase has elucidated residues critical for allolactose synthesis and enabled engineering of variants with altered transglycosylation efficiency. Key findings include:

  • G794A mutant: Traps allolactose in the active site by stabilizing the closed-loop conformation. This mutant exhibits negligible hydrolytic activity but confirms glucose positioning for transglycosylation [3].
  • Glutamic acid-797 mutants: Substitution to alanine (E797A) reduces glucose affinity by disrupting H-bonding with the C6 hydroxyl. Allolactose synthesis decreases by >80%, while hydrolysis remains unaffected [1] [3].
  • Asparagine-102 mutants (N102A): Diminish glucose binding via loss of H-bonding, reducing transglycosylation efficiency without impairing galactosyl transfer to water [3].

Table 3: Functional Impact of β-Galactosidase Mutants on Allolactose Synthesis

MutantGlucose KdAllolactose YieldHydrolysis Rate
Wild-type17 mM50% (at 1 mM lactose)100%
E797A>100 mM<10%95%
N102A45 mM~25%98%
G794ANot applicableAllolactose trapped0%

Mutagenesis also reveals evolutionary constraints. Residues like glutamic acid-797 and tryptophan-999 are conserved only in β-galactosidases from bacteria possessing lac repressors. In species lacking these residues, β-galactosidases hydrolyze lactose but cannot synthesize allolactose efficiently, precluding lac-like regulation. This underscores the glucose acceptor site’s role in operon evolution [1] [3].

Engineering efforts focus on enhancing transglycosylation for biotechnological applications. Stabilizing the closed-loop conformation or increasing glucose affinity could elevate allolactose yields, facilitating studies of lac operon induction without exogenous inducers like IPTG. However, such mutants must balance glucose retention and release to avoid metabolic bottlenecks [3] [9].

Properties

CAS Number

645-03-4

Product Name

Allolactose

IUPAC Name

6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2

InChI Key

DLRVVLDZNNYCBX-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Isomeric SMILES

C(C1[C@@H](C([C@@H]([C@@H](O1)OCC2[C@H](C([C@@H]([C@@H](O2)O)O)O)O)O)O)O)O

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